molecular formula C13H13Cl2N B3295787 Quinoline, 2,4-dichloro-6-(1,1-dimethylethyl)- CAS No. 889942-32-9

Quinoline, 2,4-dichloro-6-(1,1-dimethylethyl)-

Cat. No. B3295787
CAS RN: 889942-32-9
M. Wt: 254.15 g/mol
InChI Key: JPPCFGSYQXWYBB-UHFFFAOYSA-N
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Description

Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo [b]pyridine or 1-aza-naphthalene . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Synthesis Analysis

Quinolines can be synthesized from an aryl amine, malonic acid, and phosphorous oxychloride in a one-pot reaction . This process involves the formation of a complex, which then undergoes a series of reactions to form the quinoline structure .


Molecular Structure Analysis

The molecular structure of quinolines is characterized by a fused benzene and pyridine ring. In the case of 2,4-dichloroquinoline, two chlorine atoms would be attached at the 2nd and 4th positions of the quinoline structure .


Chemical Reactions Analysis

Quinolines undergo various chemical reactions, including electrophilic and nucleophilic substitutions. They can also participate in cross-coupling reactions with alkyl Grignard reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinolines depend on their specific structure. For example, 2,4-dichloroquinoline has a molecular formula of C9H5Cl2N and an average mass of 198.049 Da .

Mechanism of Action

Quinolines affect mammalian cellular functions in vitro in several ways; at higher concentrations, it inhibits DNA replication while, at lower concentration, it may affect individual genes . They have shown anti-tumor activity in a variety of human tumor cells either through arresting the G1, G2/M phase of the cell cycle and cyclin D kinase or by downregulation of Bcl-2 leading to altered ratio of Bax-Bcl2 that favors apoptosis .

Safety and Hazards

The safety and hazards associated with quinolines depend on their specific structure and use. It’s important to refer to the Safety Data Sheet (SDS) of the specific quinoline compound for detailed information .

Future Directions

Quinolines are being extensively studied for their potential applications in medicinal chemistry. They are found in several cytotoxic agents, natural products, and drugs, and have shown promising results in the treatment of various diseases . Future research will likely continue to explore the therapeutic potential of quinoline derivatives.

properties

IUPAC Name

6-tert-butyl-2,4-dichloroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N/c1-13(2,3)8-4-5-11-9(6-8)10(14)7-12(15)16-11/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPCFGSYQXWYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N=C(C=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001262702
Record name 2,4-Dichloro-6-(1,1-dimethylethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

889942-32-9
Record name 2,4-Dichloro-6-(1,1-dimethylethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889942-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-6-(1,1-dimethylethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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